![molecular formula C24H25N3O2S B2834742 N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895651-40-8](/img/structure/B2834742.png)
N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidin-4-yl ring, a thioacetamide group, and a diethylamino group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidin-4-yl ring system is a fused ring system that is likely to contribute significantly to the molecule’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the thioacetamide group might undergo hydrolysis, and the diethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the diethylamino group might make the compound basic, and the presence of the thioacetamide group might make it reactive .Scientific Research Applications
- Quinazoline derivatives, including those with a chromeno[2,3-d]pyrimidine scaffold, have shown promise as antitumor agents .
- The MTT method revealed that both Compound X and another derivative (Compound Y) exhibited higher inhibitory activity than Gefitinib .
- Another related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized using copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) .
Antitumor Activity
Biological Activity
Copper-Catalyzed Synthesis
Hydrazine-Coupled Pyrazoles
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidine derivatives, which this compound is a part of, often target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It’s known that the degree of lipophilicity of such compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into the cells . This property can facilitate their interaction with their targets.
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its ability to diffuse into cells .
Result of Action
Compounds of similar structure have been shown to have antiproliferative activity against selected human cancer cell lines .
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-8-6-7-9-20(18)29-23(19)25-22(26-24)17-12-10-16(3)11-13-17/h6-13H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDFHVXZZITTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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